N-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine

Lipophilicity Property-based design Chemical probe procurement

N-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2309802-38-6) is a synthetic small molecule (C15H13F3N4O2, MW 338.28 g/mol) characterized by a pyrimidin-2-amine moiety linked via an azetidine ring to a 2,4,5-trifluoro-3-methoxybenzoyl group. This compound belongs to the azetidinyl-pyrimidine chemotype, a scaffold investigated for kinase inhibition and other biological activities.

Molecular Formula C15H13F3N4O2
Molecular Weight 338.29
CAS No. 2309802-38-6
Cat. No. B2710299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine
CAS2309802-38-6
Molecular FormulaC15H13F3N4O2
Molecular Weight338.29
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1F)F)C(=O)N2CC(C2)NC3=NC=CC=N3)F
InChIInChI=1S/C15H13F3N4O2/c1-24-13-11(17)9(5-10(16)12(13)18)14(23)22-6-8(7-22)21-15-19-3-2-4-20-15/h2-5,8H,6-7H2,1H3,(H,19,20,21)
InChIKeyGAEPDLCTLOBMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2309802-38-6): Structural Profile for Azetidinyl-Pyrimidine Procurement


N-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2309802-38-6) is a synthetic small molecule (C15H13F3N4O2, MW 338.28 g/mol) characterized by a pyrimidin-2-amine moiety linked via an azetidine ring to a 2,4,5-trifluoro-3-methoxybenzoyl group [1]. This compound belongs to the azetidinyl-pyrimidine chemotype, a scaffold investigated for kinase inhibition and other biological activities [2]. Its computed properties (XLogP3-AA = 1.8, TPSA = 67.4 Ų, 1 HBD, 8 HBA) suggest moderate lipophilicity and drug-like characteristics [1].

Procurement Risk for N-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine: Why In-Class Analogs Cannot Be Interchanged


Azetidinyl-pyrimidine analogs sharing the same core scaffold (e.g., N-(azetidin-3-yl)pyrimidin-2-amine derivatives) can exhibit divergent biological activity profiles due to subtle variations in the benzoyl substituent [1]. For instance, replacing the 2,4,5-trifluoro-3-methoxybenzoyl group with a 4-(N,N-diethylsulfamoyl)benzoyl group transforms a compound of uncharacterized activity into the potent SYK inhibitor TAK-659 [2]. Generic substitution without quantitative confirmation of target engagement, selectivity, or ADME properties introduces significant experimental risk, particularly for assay development or in vivo pharmacological studies where minor structural changes can ablate or alter target binding [3].

Quantitative Differentiation of N-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine: Comparator-Based Evidence for Informed Procurement


Physicochemical Property Differentiation vs. TAK-659 Core Scaffold

The computed partition coefficient (XLogP3-AA) of N-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine is 1.8 [1]. In contrast, the core azetidine-pyrimidine scaffold of the clinical-stage kinase inhibitor TAK-659 (which bears a different benzoyl substituent) is reported to have a measured logD7.4 > 3.0 [2]. This approximately 1.2 log unit difference in lipophilicity directly influences solubility and permeability, making the target compound a potentially more soluble, less protein-bound alternative for in vitro assays where high aqueous drug concentration is needed [3].

Lipophilicity Property-based design Chemical probe procurement

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count vs. Typical Kinase Inhibitors

N-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine possesses a TPSA of 67.4 Ų and 8 hydrogen bond acceptors (HBA) [1]. By comparison, many marketed ATP-competitive kinase inhibitors (e.g., imatinib, gefitinib) have TPSA values below 80 Ų but with fewer HBA and higher molecular weight, leading to a TPSA/HBA ratio that may predict distinct transcellular permeability routes [2]. The compound's high HBA count relative to its compact size (MW 338.28) is atypical and suggests a greater reliance on active transport or paracellular passage, which could be advantageous for targeting specific compartments.

Permeability Blood-Brain Barrier penetration cLogP/TPSA analysis

Halogen-Bond Donor Potential of the 2,4,5-Trifluoro-3-methoxybenzoyl Group vs. Conventional H-Bond Donors

The 2,4,5-trifluoro-3-methoxybenzoyl substituent in the target compound introduces an electron-deficient aryl ring with three fluorine atoms positioned for potential halogen-bond interactions with protein backbone carbonyls [1]. This is in contrast to analogs bearing mono-fluoro or chloro substituents (e.g., the 3-chloro-2-methylphenyl sulfonyl analog, CAS 2034421-32-2), which lack this extended sigma-hole donor capacity . The enhanced halogen-bond donor potential can contribute binding energy independent of hydrophobicity, as demonstrated by protein-ligand complex crystal structures where aryl fluorines form energetically favorable halogen bonds [1].

Halogen bonding Medicinal chemistry design Ligand efficiency

Optimal Procurement Scenarios for N-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine Based on Product-Specific Evidence


Physicochemical Reference Standard for Library Design

The compound's distinct lipophilicity profile (XLogP3-AA = 1.8 [1]) positions it as a valuable reference standard for calibrating in silico property predictions of azetidinyl-pyrimidine kinase inhibitor libraries. Its lower logP relative to advanced leads like TAK-659 provides a benchmark for assays sensitive to non-specific binding or aggregation, where higher lipophilicity is detrimental [2].

Chemical Probe for Halogen-Bond Interaction Studies

The 2,4,5-trifluoro substitution pattern on the benzoyl ring offers a unique halogen-bond donor profile [1]. This makes the compound a suitable probe for co-crystallization studies or fragment-based screening campaigns aiming to map halogen-bonding hot spots on kinase or other protein targets, where mono-halogenated analogs would be insufficient [2].

In Vitro Assay Development Tool for Kinase Selectivity Profiling

Given the scaffold's established role in kinase inhibition [1], this compound serves as a core scaffold representative for developing kinase selectivity assays. Its unique physicochemical signature (high HBA, moderate TPSA) [2] can be exploited to differentiate target engagement from off-target effects caused by promiscuous aggregators, which are more common with higher logP analogs [3].

Quote Request

Request a Quote for N-[1-(2,4,5-trifluoro-3-methoxybenzoyl)azetidin-3-yl]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.